5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide

Medicinal Chemistry ADME Prediction Lead Optimization

This fluorinated salicylamide is the critical benzamide fragment in clinical-stage menin-MLL inhibitors (WO2017214367). Unlike generic benzamides, its synergistic 5-fluoro, 2-hydroxy, and bulky N,N-diisopropyl groups deliver metabolic stability, enable 19F NMR fragment screening, and serve as a chiral auxiliary for SmI₂-mediated diastereoselective couplings. Replacing any single group compromises logP, H-bonding, and stereocontrol. Procure exclusively for SAR-driven MLL-rearranged leukemia programs or stereoselective methodology.

Molecular Formula C13H18FNO2
Molecular Weight 239.29 g/mol
Cat. No. B8223696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide
Molecular FormulaC13H18FNO2
Molecular Weight239.29 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)O
InChIInChI=1S/C13H18FNO2/c1-8(2)15(9(3)4)13(17)11-7-10(14)5-6-12(11)16/h5-9,16H,1-4H3
InChIKeyBXZYSYIRBNFPMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide – Key Identity & Class Context for Procurement


5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide (CAS 1394933-63-1) is a synthetic fluorinated benzamide derivative belonging to the salicylamide class, defined by the presence of a hydroxyl group ortho to the carboxamide. Its molecular formula is C₁₃H₁₈FNO₂ (MW 239.29 g/mol). The compound is characterized by three key structural features: a 5-fluoro substituent on the aromatic ring, a 2-hydroxy group capable of intramolecular hydrogen bonding, and N,N-diisopropyl groups that impose significant steric bulk [1]. These features collectively distinguish it from simpler benzamide building blocks and position it as a specialized intermediate in medicinal chemistry, notably as a key structural component in certain menin-MLL interaction inhibitors under patent investigation .

Why 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide Cannot Be Replaced by Generic Analogs


Substituting 5-fluoro-2-hydroxy-N,N-diisopropylbenzamide with a generic benzamide or even a close salicylamide analog is risky because the molecule's functional profile arises from a synergistic combination of three features: the electron-withdrawing 5-fluoro atom, the hydrogen-bond donor/acceptor 2-hydroxy group, and the bulky N,N-diisopropyl groups. Altering any single feature disrupts this synergy. For example, removing the fluorine (to give 2-hydroxy-N,N-diisopropylbenzamide) eliminates a key metabolic stabilization site and alters ring electronics, while replacing the diisopropyl groups with dimethyl reduces steric bulk, potentially affecting binding conformations and synthetic utility as a directing group [1]. Quantitative evidence in Section 3 shows that even single-point modifications result in measurable changes in logP and hydrogen-bond capacity that can compromise downstream performance [2].

Product-Specific Quantitative Evidence: 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide vs. Closest Analogs


Lipophilicity Differentiation: 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide vs. Non-Fluorinated Analog

The 5-fluoro substitution in the target compound increases lipophilicity relative to the non-fluorinated parent, 2-hydroxy-N,N-diisopropylbenzamide. This difference is quantifiable via computed logP: the target compound has an XLogP3 of 3.3 [1], whereas the non-fluorinated analog has a lower predicted logP of approximately 2.8 (estimated by atom-contribution method, given the absence of the electron-withdrawing fluorine) [2]. The ~0.5 unit increase in logP reflects enhanced membrane permeability potential, a critical parameter for CNS-targeted probe design or intracellular target engagement.

Medicinal Chemistry ADME Prediction Lead Optimization

Hydrogen-Bond Network Integrity: 5-Fluoro-2-hydroxy vs. 5-Fluoro-2-methoxy Comparison

The presence of the 2-hydroxy group in the target compound provides a hydrogen-bond donor (HBD) that is absent in the 2-methoxy analog 5-fluoro-2-methoxy-N,N-diisopropylbenzamide. The target compound has an HBD count of 1 [1], while the methoxy analog has an HBD count of 0. This single-donor difference is crucial for maintaining a key hydrogen-bond interaction observed in the menin-MLL inhibitor series, where the 2-hydroxy group participates in a conserved interaction with the protein target, as inferred from the patent assembly of Menin-MLL inhibitor 4, which retains this hydroxyl as the sole HBD in the benzamide fragment .

Fragment-Based Drug Design Crystallography Structure-Activity Relationship

Steric Bulk and Conformational Control: N,N-Diisopropyl vs. N,N-Dimethyl Comparison

The N,N-diisopropyl groups on the target compound provide significantly greater steric bulk than the N,N-dimethyl analog (5-fluoro-2-hydroxy-N,N-dimethylbenzamide, CAS 898541-62-3). This bulk is essential in applications where the benzamide acts as a chiral auxiliary or directing group. The difference can be quantified by the number of heavy atoms and rotatable bonds: the target compound has a heavy atom count of 17 [1], compared to 13 for the dimethyl analog. Critically, published synthetic methodology by Dai et al. demonstrates that N,N-diisopropyl-2-hydroxybenzamides form a well-organized eight-membered ring transition state with samarium(III) that is sterically driven by the diisopropyl groups, leading to high diastereoselectivity in reductive coupling reactions; the dimethyl analog would not provide the same steric organization [2].

Synthetic Methodology Chiral Auxiliary Conformational Analysis

Optimal Deployment Scenarios for 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide


Key Building Block for Menin-MLL Interaction Inhibitors

This compound serves as the essential benzamide fragment in potent menin-MLL inhibitors, such as the clinical-stage example Menin-MLL inhibitor 4 (CAS 2169916-13-4). The 5-fluoro and 2-hydroxy groups, combined with the diisopropyl amide, provide a unique pharmacophoric profile that generic benzamides cannot replicate. Procurement is warranted for labs pursuing SAR around menin-MLL interaction inhibitors for MLL-rearranged leukemias, as evidenced by patent WO2017214367 .

Sterically Demanding Chiral Auxiliary in Asymmetric Synthesis

The N,N-diisopropyl-2-hydroxybenzamide scaffold is a proven chiral auxiliary for SmI₂-mediated reductive coupling reactions that yield trans-3,5-disubstituted γ-butyrolactones with high diastereoselectivity. The 5-fluoro variant extends this methodology to substrates requiring an electron-withdrawing substituent on the aromatic ring. The steric bulk of the diisopropyl groups is mechanistically essential for organizing the eight-membered ring transition state responsible for stereocontrol [1].

Fragment-Based Screening Library Component for Fluorine-Enabled NMR Studies

The presence of the 5-fluoro substituent makes this compound suitable for ¹⁹F NMR-based fragment screening. Unlike the non-fluorinated analog, this compound provides a direct NMR handle for detecting protein binding in fragment-based drug discovery campaigns. Its moderate size (MW 239) and single fluorine atom place it within the 'rule of three' guidelines for fragment libraries.

Quote Request

Request a Quote for 5-Fluoro-2-hydroxy-N,N-diisopropylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.